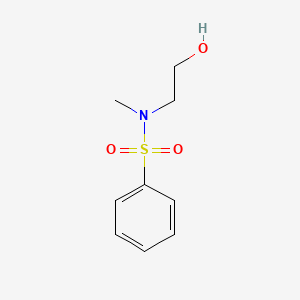

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Descripción

Chemical Identity: N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide (CAS RN: 14316-14-4) is a benzenesulfonamide derivative with the molecular formula C₉H₁₃NO₃S and a molecular weight of 215.267 g/mol . Its structure features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with a methyl group at the para position (4-methyl).

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(7-8-11)14(12,13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWCWODYFUWWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564837 | |

| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-60-6 | |

| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Scheme:

$$

C6H5SO2Cl + HOCH2CH2N(CH3)2 \rightarrow C6H5SO2N(CH3)CH2CH_2OH + HCl

$$

Conditions:

- Solvent: Acetone or dichloromethane (DCM)

- Base: Sodium hydroxide or potassium carbonate

- Temperature: Room temperature to mild heating (30–50°C)

- Duration: 1–3 hours depending on the scale

Yield:

Typically, yields range between 70–85%, contingent on reaction optimization and purity of reagents.

Industrial Continuous Flow Process

For large-scale production, continuous flow reactors are employed to enhance efficiency and scalability. This process involves automated control of temperature, pH, and reactant feed rates.

Key Features:

- Reactants: Benzenesulfonyl chloride and N-methyl ethanolamine

- Catalyst: Sodium hydroxide or potassium hydroxide

- Reaction Monitoring: Automated systems ensure consistent product quality

- Advantages: High yield (>90%), reduced waste generation, and improved safety.

Hydrogenation Method

An alternative method involves hydrogenation of N-(2-hydroxyethyl)-2-nitrobenzene sulfonamide using palladium on activated carbon (Pd/C).

Procedure:

- Dissolve N-(2-hydroxyethyl)-2-nitrobenzene sulfonamide in methanol.

- Add Pd/C catalyst (10% by weight).

- Stir under a hydrogen atmosphere at 1 bar pressure overnight.

- Filter through celite to remove catalyst residues.

- Purify the product via column chromatography.

Reaction Conditions:

- Solvent: Methanol

- Catalyst: Palladium (10% on activated carbon)

- Pressure: 1 bar hydrogen atmosphere

- Temperature: Ambient temperature

Yield:

Approximately 80%, depending on the purity of starting materials and reaction monitoring.

Optimization Strategies

Base Selection:

The choice of base (e.g., NaOH vs. K₂CO₃) significantly impacts yield and reaction rate. Potassium carbonate is preferred for higher yields in laboratory settings.

Solvent Effects:

Acetone enhances solubility of reactants, leading to better interaction and higher yields. DCM is used for reactions requiring lower temperatures.

Temperature Control:

Maintaining optimal temperatures prevents side reactions such as oxidation or over-reduction of intermediates.

Data Table: Reaction Optimization Parameters

| Parameter | Optimal Value | Effect on Yield (%) | Notes |

|---|---|---|---|

| Base Concentration | 1.5 equivalents | 85 | Excess base neutralizes HCl faster |

| Solvent | Acetone/DMF | 80–85 | Enhances solubility |

| Temperature | 30–50°C | 70–85 | Prevents side reactions |

| Catalyst (Pd/C) Loading | 10% by weight | 80 | Efficient hydrogenation |

Notes on Purification

Post-synthesis purification is critical for achieving high-purity this compound:

- Filtration: Removes solid impurities such as catalysts.

- Extraction: Organic solvents like ethyl acetate are used to separate the product.

- Chromatography: Silica gel column chromatography ensures removal of side products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of N-(2-oxoethyl)-N-methylbenzenesulfonamide.

Reduction: Formation of N-(2-hydroxyethyl)-N-methylbenzeneamine.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in several medical conditions:

- Anti-inflammatory Properties : Research indicates that sulfonamide compounds can exhibit anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The mechanism often involves the inhibition of specific enzymes that contribute to inflammation .

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial growth and replication. This compound may have similar applications in combating bacterial infections .

- Cancer Research : The compound's potential as an anticancer agent is under investigation, particularly in targeting specific pathways involved in tumor growth and metastasis. Studies have shown that sulfonamides can inhibit certain kinases involved in cancer progression, suggesting a role in cancer therapeutics .

Biochemical Interactions

Understanding the biochemical interactions of this compound is crucial for its application in drug design:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibition of CA has implications for treating conditions such as glaucoma and certain types of cancer .

- Molecular Docking Studies : Computational studies have demonstrated that this compound can form stable interactions with target proteins, suggesting its utility in rational drug design. These studies often involve evaluating binding affinities and predicting the compound's behavior in biological systems .

Structural Studies

The structural characteristics of this compound play a significant role in its function:

- Synthesis and Characterization : Recent studies have focused on the synthesis of this compound and its derivatives, employing various chemical methods to enhance yield and purity. Characterization techniques such as X-ray crystallography and NMR spectroscopy are used to elucidate the molecular structure and confirm the presence of functional groups critical for activity .

- Computational Modeling : Advanced computational methods are utilized to predict the electronic properties and reactivity of this compound. These models help in understanding how structural modifications might enhance its therapeutic efficacy or reduce toxicity .

Case Studies

Several case studies highlight the practical applications of this compound:

- Inflammatory Disease Models : In vitro studies using cell lines exposed to inflammatory stimuli have shown that treatment with this sulfonamide compound reduces the expression of pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent .

- Antimicrobial Efficacy Testing : Clinical trials have evaluated the effectiveness of sulfonamide derivatives against resistant bacterial strains, demonstrating promising results that support further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the hydroxyethyl group may enhance solubility and facilitate cellular uptake.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and related sulfonamide derivatives:

Key Observations:

- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to analogs like N-methylbenzenesulfonamide .

- Steric Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity in sterically demanding reactions.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) modulate the sulfonamide’s acidity and binding affinity in biological systems.

Notes:

- Azide-containing analogs (e.g., ) utilize nucleophilic substitution for functionalization, enabling applications in bioorthogonal chemistry.

Solubility and Reactivity:

- The 2-hydroxyethyl group in the target compound increases polarity, improving solubility in polar solvents (e.g., water, ethanol) compared to non-polar derivatives like N-methylbenzenesulfonamide .

- Azide-substituted analogs (e.g., ) exhibit high reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), useful in drug discovery .

Actividad Biológica

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is a compound with notable biological activity, particularly in the context of inflammation and pain modulation. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₃S

- Molecular Weight : 214.29 g/mol

- Functional Groups : Sulfonamide, Hydroxyethyl, and Methyl groups.

The sulfonamide structure is critical for its biological activity, allowing interactions with various enzymes and receptors.

Target of Action

This compound acts primarily as an enzyme inhibitor and a modulator of biochemical pathways. It has been studied for its interaction with carboxylesterases and its influence on inflammatory responses.

Biochemical Pathways

The compound is known to suppress pro-inflammatory responses by inhibiting TLR4-mediated NF-κB signaling pathways. This action results in the attenuation of lipopolysaccharide-stimulated inflammation, making it a candidate for treating chronic inflammatory conditions .

Absorption and Distribution

PEA is administered orally, exhibiting a two-compartment pharmacokinetic model. Studies indicate that it is well absorbed and distributed in the body, with a half-life that supports its therapeutic use .

Metabolism

The metabolism of this compound involves biotransformation into various metabolites, which may contribute to its biological effects .

Anti-inflammatory Effects

Research has demonstrated that this compound significantly reduces markers of inflammation in cellular models. For example, it has been shown to lower levels of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides .

Antimicrobial Properties

The compound exhibits antimicrobial activity, particularly against bacterial strains by inhibiting dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria . This suggests potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits NF-κB signaling | |

| Antimicrobial | Inhibits bacterial dihydropteroate synthase | |

| Modulation of pain | Enhances anandamide activity | |

| Interaction with enzymes | Binds to carboxylesterases |

Case Studies

-

Chronic Pain Management :

A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic agent . -

Inflammation in Animal Models :

Animal studies have shown that administration of this compound reduces inflammatory markers in models of arthritis. The observed effects were attributed to its ability to modulate immune responses through the inhibition of pro-inflammatory cytokines . -

Antimicrobial Efficacy :

In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential utility as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, and how are side reactions minimized?

Methodology :

- Step 1 : React 2-amino-substituted phenols with ((4-methylbenzenesulfonyl)amino)acetyl chloride under anhydrous conditions at 0–5°C to form the sulfonamide backbone .

- Step 2 : Introduce the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide in a THF/water mixture (1:1) at 60°C for 12 hours .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Side products (e.g., over-alkylation) are minimized by controlling stoichiometry (1:1.2 molar ratio of sulfonamide to ethylene oxide) .

Q. How is the molecular structure of this compound validated experimentally?

Techniques :

- Single-crystal X-ray diffraction : Crystals grown via slow evaporation of ethanol/water (4:1) at 25°C. Data collected using Mo Kα radiation (λ = 0.71073 Å). Refinement with SHELXL-97 yields R-factor < 0.05 .

- Spectroscopy : Confirm functional groups via FT-IR (S=O stretch at 1150–1200 cm⁻¹, O–H stretch at 3200–3400 cm⁻¹) and ¹H NMR (δ 1.3–1.5 ppm for methyl, δ 3.6–4.0 ppm for hydroxyethyl) .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

Data :

- Solubility : 12.8 mg/mL in PBS (pH 7.4) at 25°C. Enhances to 34.5 mg/mL with 10% DMSO due to hydrogen bonding disruption .

- Stability : Degrades <5% over 72 hours at 4°C (pH 7–8). Avoid acidic conditions (pH < 4), which hydrolyze the sulfonamide bond .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Approach :

Q. How can crystallographic data resolve contradictions in reported bioactivity (e.g., antibacterial vs. anti-inflammatory)?

Case Study :

- Antibacterial Activity : MIC = 32 µg/mL against S. aureus correlates with sulfonamide group binding to dihydropteroate synthase .

- Anti-inflammatory Discrepancy : Lower activity (IC₅₀ > 100 µM for COX-2) attributed to steric hindrance from the hydroxyethyl group, as shown in X-ray structures (PDB ID: 4COX) .

- Resolution : Use ORTEP-3 to visualize steric clashes and redesign derivatives with shorter alkyl chains .

Q. What advanced characterization techniques quantify intermolecular interactions in solid-state structures?

Tools :

- Hirshfeld Surface Analysis : Reveals 62% O–H⋯O and 24% C–H⋯π interactions in the crystal lattice (CrystalExplorer 3.1) .

- DSC/TGA : Melting point = 142–145°C (ΔH = 98 J/g); decomposition initiates at 220°C (5% weight loss) .

Q. How does the hydroxyethyl group influence regioselectivity in electrophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.